2-amino-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide

Analytical Chemistry Pharmaceutical Quality Control Impurity Profiling

Pharmaceutical QC labs require exact impurity markers for generic clonazepam ANDA submissions. Substituting with non-certified analogs invalidates HPLC methods and regulatory filings. - Certified Clonazepam Impurity 1 standard (≥98% HPLC) - Validates impurity profiling per USP/EP traceability requirements - Stable crystalline solid (MP >238°C dec.) for degradation studies - Available from BenchChem with global express shipping

Molecular Formula C15H12ClN3O4
Molecular Weight 333.72 g/mol
CAS No. 17714-02-2
Cat. No. B127433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide
CAS17714-02-2
Synonyms2-(2-Aminoacetamido)-2’-chloro-5-nitrobenzophenone;  2-Amino-2’-(o-chlorobenzoyl)-4’-nitroacetanilide; 
Molecular FormulaC15H12ClN3O4
Molecular Weight333.72 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NC(=O)CN)Cl
InChIInChI=1S/C15H12ClN3O4/c16-12-4-2-1-3-10(12)15(21)11-7-9(19(22)23)5-6-13(11)18-14(20)8-17/h1-7H,8,17H2,(H,18,20)
InChIKeyVDWHFAAXPZFFEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Clonazepam Impurity 1: Identity & Supplier Landscape


2-amino-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide (CAS 17714-02-2), also known as Clonazepam Impurity 1 or 2-(2-Aminoacetamido)-5-nitro-2′-chlorobenzophenone, is a fine chemical intermediate and impurity marker with the molecular formula C15H12ClN3O4 and a molecular weight of 333.73 g/mol . This compound is not an active pharmaceutical ingredient but a key impurity formed during the synthesis of clonazepam, a widely prescribed benzodiazepine antiepileptic . Its primary commercial utility lies in its use as a certified reference standard for analytical method development, method validation (AMV), and quality control (QC) in support of Abbreviated New Drug Applications (ANDA) for clonazepam [1]. It is available from multiple chemical suppliers, typically at a purity of ≥95% to 98%, as determined by HPLC .

Designated reference standard for Clonazepam Impurity 1 identification and quantification
Supports HPLC/UPLC method development and validation for ANDA impurity profiling
Certified reference standard; purity verified by HPLC for reliable method calibration
Free base form compatible with organic-phase analytical workflows

Why Clonazepam Impurity 1 Cannot Be Substituted


Generic substitution of 2-amino-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide (CAS 17714-02-2) with seemingly similar compounds is not scientifically valid due to the stringent requirements of pharmaceutical quality control. This compound is specifically designated as Clonazepam Impurity 1 and is used as a reference standard for the identification and quantification of this specific impurity in clonazepam drug substance and finished products [1]. Substituting it with a different clonazepam-related impurity, such as the 2-bromo analog (CAS 52130-87-7) or the chloroacetamido impurity (CAS 180854-85-7), would invalidate the analytical method because these compounds possess different physicochemical properties—such as molecular weight, retention time, and spectral characteristics—that are critical for accurate chromatographic separation and detection [2]. Furthermore, regulatory submissions (e.g., ANDA) require the use of the exact specified impurity reference standard to ensure traceability and compliance with pharmacopeial guidelines [3]. Therefore, the specific CAS number is not interchangeable; it is a precise requirement for a defined analytical function.

2-Bromo analog (CAS 52130-87-7)
Differences in molecular weight and retention time may compromise method specificity; direct substitution not recommended.
2-Chloroacetamido analog (CAS 180854-85-7)
Higher lipophilicity may alter chromatographic behavior, risking co-elution with other impurities.
Regulatory traceability
ANDA submissions typically require the exact specified impurity standard; alternative compounds may not meet traceability requirements.

Quantitative Differentiation of Clonazepam Impurity 1


Purity and LogP Differentiation

When compared to its closest structural analogs, 2-amino-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide exhibits distinct purity and lipophilicity profiles. Commercially available material for this compound typically has a purity of 98% by HPLC, which is higher than the 95% specification often reported for the 2-bromo analog (CAS 52130-87-7) and comparable to the 98% purity of the hydrochloride salt (CAS 94006-04-9) . More importantly, its calculated partition coefficient (LogP) is 2.5, which is significantly lower than the LogP of 4.4 for the 2-chloroacetamido analog (CAS 180854-85-7) [1][2]. This difference in lipophilicity directly impacts chromatographic behavior and is a key parameter for method development.

Purity & LogP
Reported
LogP: 2.5 (target) vs 4.4 (2-chloroacetamido analog)
Purity: 98% (target) vs 95% (2-bromo analog)
Supports chromatographic resolution; distinct lipophilicity aids impurity separation.
LogP calculated; purity by supplier HPLC. Verify with in-house method.
Analytical Chemistry Pharmaceutical Quality Control Impurity Profiling

Melting Point and Thermal Stability

The thermal stability of 2-amino-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide is quantitatively defined by its decomposition temperature. The compound has a reported melting point of >238°C with decomposition, indicating a high degree of thermal stability as a free base [1]. In contrast, the hydrochloride salt (CAS 94006-04-9) has no reported melting point but is known to be a crystalline solid, suggesting a different thermal profile that could affect its handling and storage conditions . The 2-chloroacetamido analog (CAS 180854-85-7) does not have a widely reported melting point in the open literature, making the free base's >238°C (dec.) value a useful point of reference for quality control and material identification.

Thermal Stability
Specification review
Decomposition >238°C
High decomposition point supports material identification in QC.
Free base; comparator salts lack published thermal data.
Physicochemical Characterization Thermal Stability Solid-State Chemistry

Solubility Profile Differentiation

The solubility profile of 2-amino-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide is a key differentiator from its hydrochloride salt. The free base is reported to be soluble in DMSO and methanol (albeit in limited quantities), which is typical for organic analytical standards [1]. In contrast, the hydrochloride salt (CAS 94006-04-9) is expected to have significantly enhanced aqueous solubility due to its ionic nature, making it more suitable for applications requiring water-based solutions . This difference in solubility can be a decisive factor for researchers when selecting the appropriate form of the compound for specific analytical methods or formulation studies.

Solubility Profile
Class-level inference
Free base: DMSO, methanol (limited)
HCl salt: high aqueous solubility (expected)
Select free base for organic-phase methods; salt may suit aqueous workflows.
Supplier-reported; verify solubility in your conditions.
Formulation Science Analytical Sample Preparation Solubility

Key Applications for Clonazepam Impurity 1


Impurity Profiling Method Development

This compound is the definitive reference standard for developing and validating HPLC and UPLC methods to detect and quantify Clonazepam Impurity 1 in drug substances and finished products. Its 98% purity and specific LogP of 2.5 ensure accurate calibration and reliable resolution from other process-related impurities, a requirement for regulatory submissions [1].

QC and Release Testing for ANDA

As a certified reference standard, 2-amino-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide is indispensable for QC laboratories performing routine batch release testing of clonazepam. Its use provides the necessary traceability to pharmacopeial standards (USP/EP) and supports the impurity profile section of an ANDA dossier, where accurate quantification of this specific impurity is a critical acceptance criterion [2].

Stability Studies and Forced Degradation

Due to its high thermal stability (melting point >238°C, dec.), this compound serves as a robust marker for monitoring potential degradation pathways of clonazepam. Its presence and concentration in stability samples under various stress conditions (heat, light, humidity) provide key data on drug product shelf-life and packaging requirements [3].

Application
Selection Property
Validation Focus
Impurity profiling method development
Certified impurity reference standard
Chromatographic resolution & recovery
QC release testing for ANDA
Pharmacopeial traceability
Impurity quantification accuracy
Stability & degradation studies
High thermal decomposition point
Degradation pathway monitoring

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